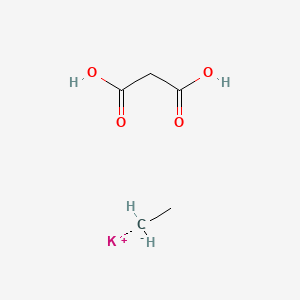
Ethyl potassium malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl potassium malonate is a compound that combines potassium, ethane, and propanedioic acidIt is a colorless, hygroscopic solid that sublimes in a vacuum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A classical preparation of malonic acid starts from chloroacetic acid. Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .
Industrial Production Methods
Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate . It has also been produced through fermentation of glucose .
Analyse Des Réactions Chimiques
Types of Reactions
Malonic acid undergoes various types of reactions, including:
Oxidation: Malonic acid can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid derivatives.
Substitution: Malonic acid can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is used for reduction reactions.
Substitution Reagents: Alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid derivatives.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
Malonic acid and its derivatives have various scientific research applications:
Mécanisme D'action
Malonic acid exerts its effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic Acid: Another dicarboxylic acid with similar properties.
Succinic Acid: A dicarboxylic acid with a similar structure but different reactivity.
Fumaric Acid: An unsaturated dicarboxylic acid with different chemical properties.
Uniqueness
Malonic acid is unique due to its ability to undergo mild decarboxylation and its high reactivity of the central methylene group . This makes it a valuable reagent for synthesizing various compounds in organic chemistry .
Propriétés
Formule moléculaire |
C5H9KO4 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
potassium;ethane;propanedioic acid |
InChI |
InChI=1S/C3H4O4.C2H5.K/c4-2(5)1-3(6)7;1-2;/h1H2,(H,4,5)(H,6,7);1H2,2H3;/q;-1;+1 |
Clé InChI |
WOIFCGRLYHBDMC-UHFFFAOYSA-N |
SMILES canonique |
C[CH2-].C(C(=O)O)C(=O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















